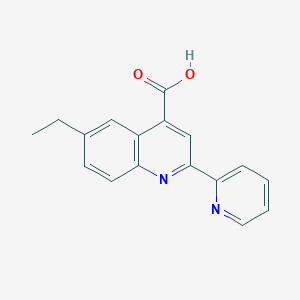

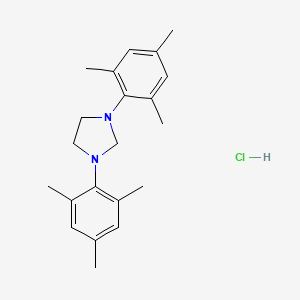

![molecular formula C7H16Cl2N4 B2579524 N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride CAS No. 2490401-68-6](/img/structure/B2579524.png)

N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .

Molecular Structure Analysis

There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .

Chemical Reactions Analysis

The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on the specific structure and substituents. For example, some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, including the compound . These compounds were evaluated for their antimicrobial activities, with some displaying good or moderate activities against tested microorganisms. This highlights the compound's role in creating new antimicrobial agents (Bektaş et al., 2007).

Antifungal Activity

Another study focused on the synthesis of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines and amides, revealing their fungicidal activity against a range of plant pathogenic fungi. The structural modification of these compounds, including the introduction of a secondary or tertiary amino group, maintained antifungal efficacy on several phytopathogenic fungi, suggesting the compound's utility in developing new antifungal agents (Arnoldi et al., 2007).

Chemotherapeutic Research

In chemotherapeutic research, derivatives of 1,2,4-triazol-3-one, including the mentioned compound, have been synthesized and assessed for anticancer activity. A series of these novel derivatives were evaluated in vitro against NCI-60 Human Tumor Cell Lines, with some compounds showing promising anticancer activity. This indicates the potential of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride derivatives in the development of new cancer therapies (Kattimani et al., 2013).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The 1,2,4-triazole ring in its structure allows it to form hydrogen bonds and dipole interactions with biological receptors. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens . The interaction with aromatase can lead to inhibition of the enzyme, thereby affecting estrogen levels in the body.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with aromatase can lead to changes in estrogen levels, which in turn can influence cell proliferation and differentiation . Additionally, this compound has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The 1,2,4-triazole ring allows it to form hydrogen bonds with enzymes such as aromatase, leading to enzyme inhibition . This inhibition can result in decreased estrogen synthesis, which can have downstream effects on gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of aromatase and prolonged effects on estrogen levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit aromatase without causing significant toxicity . At higher doses, toxic effects such as liver damage and disruptions in hormonal balance have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to estrogen biosynthesis. It interacts with enzymes such as aromatase, which catalyzes the conversion of androgens to estrogens . By inhibiting aromatase, this compound can alter metabolic flux and affect the levels of metabolites involved in estrogen synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific tissues . The compound’s ability to form hydrogen bonds with biological receptors also plays a role in its distribution within the body.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . Its activity and function may vary depending on its localization, with potential effects on cellular processes such as gene expression and enzyme activity.

properties

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-yl)ethyl]propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-2-4-8-5-3-7-9-6-10-11-7;;/h6,8H,2-5H2,1H3,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJCMELROLIQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=NC=NN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

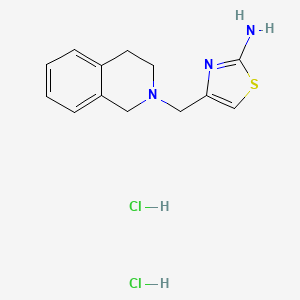

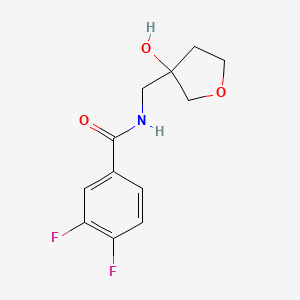

![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)

![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)

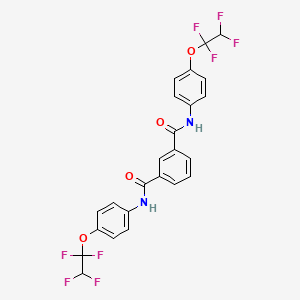

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)

![N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2579462.png)

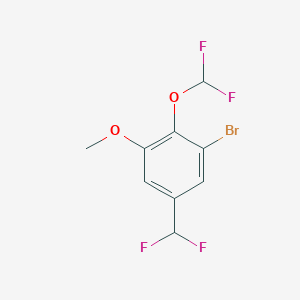

![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)